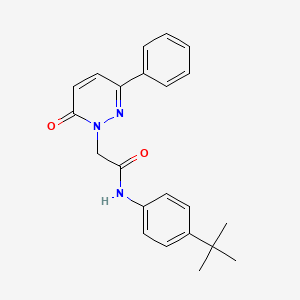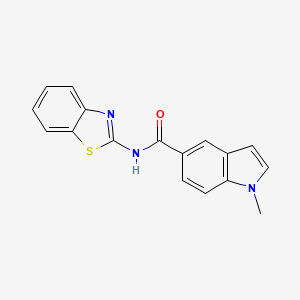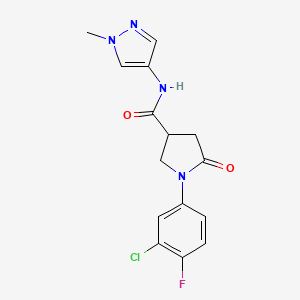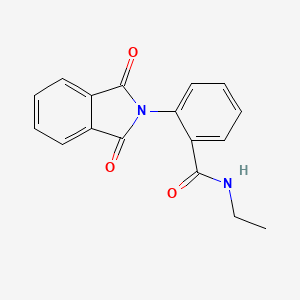![molecular formula C17H22N2O2 B4512517 N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}cyclopropanecarboxamide](/img/structure/B4512517.png)
N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}cyclopropanecarboxamide
Descripción general
Descripción
N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}cyclopropanecarboxamide is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of cyclopropanes and piperidine derivatives. Its study encompasses various aspects such as synthesis methods, molecular structure, chemical reactions, physical, and chemical properties.
Synthesis Analysis
The synthesis of compounds similar to N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}cyclopropanecarboxamide involves multi-step processes, typically starting from commercially available acids or esters. For example, N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was synthesized from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid via nucleophilic substitution reactions and ester hydrolysis (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of cyclopropanecarboxamides can be intricate. For instance, in trans-1-Cyano-2-phenylcyclopropanecarboxamide, the carboxamide group adopts a bisected conformation with the carbonyl oxygen atom eclipsing the cyclopropane ring, while the phenyl ring adopts an eclipsed conformation (Cativiela et al., 1995).
Chemical Reactions and Properties
The chemical reactions of cyclopropanecarboxamides can vary significantly. For example, the synthesis of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives involved multiple steps, characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy (Özer et al., 2009).
Physical Properties Analysis
The physical properties of these compounds, such as crystal structure and conformation, are often investigated using X-ray diffraction studies. As an example, the structure of N-acetyl-N'-methylamide derivative of (2S,3S)-1-amino-2,3-diphenylcyclopropanecarboxylic acid was examined using ab initio HF and DFT methods, revealing intrinsic conformational preferences (Casanovas et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other molecules, are crucial in understanding these compounds' potential applications. For instance, studies on analogs like N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives showed significant anti-angiogenic and DNA cleavage activities, indicating potential anticancer properties (Kambappa et al., 2017).
Propiedades
IUPAC Name |
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-12-8-10-19(11-9-12)17(21)14-4-2-3-5-15(14)18-16(20)13-6-7-13/h2-5,12-13H,6-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXARQVGCEWMLHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-pyridinylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4512442.png)
![N-cyclohexyl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4512447.png)
![1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-4-[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]piperazine](/img/structure/B4512459.png)
![({[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid](/img/structure/B4512460.png)


![N-(3-methoxyphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B4512485.png)

![N-[2-(1H-indol-3-yl)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B4512493.png)


![6-(4-fluorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B4512534.png)
![4-(3-hydroxyphenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B4512542.png)
